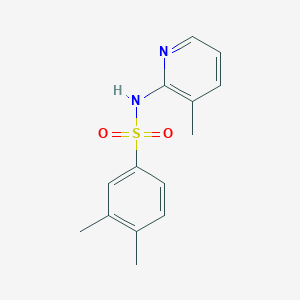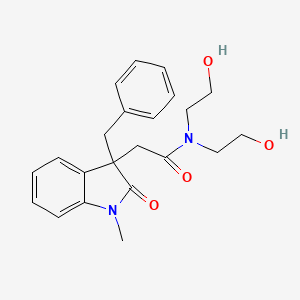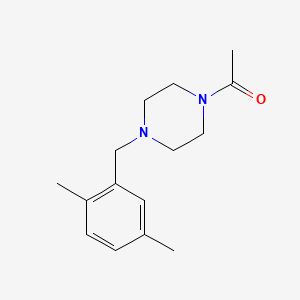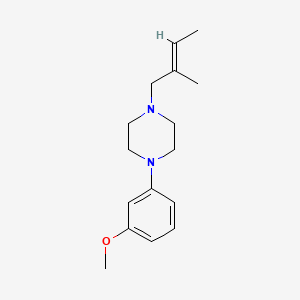![molecular formula C18H26N2O B5465449 2-(2,4,5-trimethylbenzoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5465449.png)
2-(2,4,5-trimethylbenzoyl)-2,7-diazaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4,5-trimethylbenzoyl)-2,7-diazaspiro[4.5]decane, also known as TMDSD, is a novel photo-initiator that has gained attention in recent years due to its unique properties. TMDSD is widely used in the field of polymer chemistry as a radical initiator, and its potential applications have been explored in various scientific studies.
Mecanismo De Acción
2-(2,4,5-trimethylbenzoyl)-2,7-diazaspiro[4.5]decane is a Type II photo-initiator that absorbs light in the UV region and undergoes a photochemical reaction to generate free radicals. These radicals initiate polymerization reactions by abstracting hydrogen atoms from monomers. The resulting radicals can then react with other monomers to form polymer chains.
Biochemical and Physiological Effects:
This compound is not intended for use in biological systems and has not been studied extensively for its biochemical and physiological effects. However, it is known to be a potent radical initiator and may have toxic effects if ingested or inhaled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,4,5-trimethylbenzoyl)-2,7-diazaspiro[4.5]decane has several advantages as a photo-initiator, including its high efficiency, low toxicity, and compatibility with a wide range of monomers and solvents. However, it also has some limitations, including its relatively high cost and sensitivity to oxygen and moisture.
Direcciones Futuras
The potential applications of 2-(2,4,5-trimethylbenzoyl)-2,7-diazaspiro[4.5]decane in polymer chemistry are vast and varied. Some potential future directions for research include:
1. Development of new this compound-based photo-initiators with enhanced properties, such as improved solubility and stability.
2. Investigation of the use of this compound in the synthesis of new types of polymers, such as stimuli-responsive materials.
3. Exploration of the use of this compound in 3D printing and other additive manufacturing techniques.
4. Study of the toxicity and environmental impact of this compound and other photo-initiators.
Conclusion:
In conclusion, this compound is a novel photo-initiator that has gained attention in recent years due to its unique properties. It is widely used in the field of polymer chemistry as a radical initiator, and its potential applications have been explored in various scientific studies. While this compound has several advantages as a photo-initiator, it also has some limitations, and further research is needed to fully understand its potential applications and impact.
Métodos De Síntesis
2-(2,4,5-trimethylbenzoyl)-2,7-diazaspiro[4.5]decane can be synthesized by reacting 2,4,5-trimethylbenzoyl chloride with 2,7-diazaspiro[4.5]decane in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere and at a temperature of around 60°C. The resulting product is a white crystalline solid that is soluble in common organic solvents.
Aplicaciones Científicas De Investigación
2-(2,4,5-trimethylbenzoyl)-2,7-diazaspiro[4.5]decane has been extensively studied for its potential applications in polymer chemistry. It is commonly used as a photo-initiator in the synthesis of various polymers, including acrylates, methacrylates, and vinyl monomers. This compound has also been used as a cross-linking agent in the production of coatings, adhesives, and composites.
Propiedades
IUPAC Name |
2,9-diazaspiro[4.5]decan-2-yl-(2,4,5-trimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c1-13-9-15(3)16(10-14(13)2)17(21)20-8-6-18(12-20)5-4-7-19-11-18/h9-10,19H,4-8,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFREQIQCMNAAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(=O)N2CCC3(C2)CCCNC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5465373.png)
![2-ethyl-3-(4-fluorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5465379.png)
![4-benzyl-3-ethyl-1-[5-(hydroxymethyl)-2-furoyl]-1,4-diazepan-5-one](/img/structure/B5465383.png)

![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-oxo-2-pyridin-3-ylacetamide](/img/structure/B5465400.png)
![1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5465427.png)

![(2R)-2-amino-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2-phenylacetamide](/img/structure/B5465439.png)
![(2,1,3-benzothiadiazol-5-ylmethyl)methyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)amine](/img/structure/B5465444.png)

![(3S*,4R*)-1-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-3-methoxypiperidin-4-amine](/img/structure/B5465453.png)
![(1-methyl-1H-imidazol-2-yl){1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperidin-4-yl}methanol](/img/structure/B5465454.png)
![2-({2-methyl-7-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl}amino)ethanol](/img/structure/B5465459.png)